Fmoc-D-Lys(Biotin)-OH

Peptide Stability Protease Resistance D-Amino Acid Substitution

Fmoc-D-Lys(Biotin)-OH (CAS 110990-09-5, C31H38N4O6S, MW 594.7) is a protected amino acid derivative belonging to the Fmoc-D-lysine(biotinyl) building block class. It comprises an Fmoc-protected D-lysine scaffold bearing a biotin moiety attached via an amide linkage to the lysine ε-amino group, enabling site-specific incorporation of biotin during Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C31H38N4O6S
Molecular Weight 594.7 g/mol
Cat. No. B613496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Lys(Biotin)-OH
SynonymsFmoc-D-Lys(Biotin)-OH; 110990-09-5; Fmoc-D-Biocytin; MolPort-023-331-066; ZINC71788149; AKOS016002998; AK-88943
Molecular FormulaC31H38N4O6S
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
InChIInChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25+,26+,28+/m1/s1
InChIKeyOFIBQNGDYNGUEZ-KAHNYGAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-D-Lys(Biotin)-OH: Procurement-Grade D-Biocytin Building Block for Protease-Stable Biotinylated Peptide Synthesis


Fmoc-D-Lys(Biotin)-OH (CAS 110990-09-5, C31H38N4O6S, MW 594.7) is a protected amino acid derivative belonging to the Fmoc-D-lysine(biotinyl) building block class. It comprises an Fmoc-protected D-lysine scaffold bearing a biotin moiety attached via an amide linkage to the lysine ε-amino group, enabling site-specific incorporation of biotin during Fmoc-based solid-phase peptide synthesis (SPPS) . Key physicochemical identifiers include melting point 184-190 °C, InChIKey OFIBQNGDYNGUEZ-KAHNYGAISA-N, and storage at 2-8 °C . As a D-enantiomer building block, it confers distinct protease resistance properties compared to its widely used L-counterpart (Fmoc-L-Lys(Biotin)-OH, CAS 146987-10-2) [1].

Fmoc-D-Lys(Biotin)-OH: Why L-Biocytin Building Blocks Cannot Be Substituted for Applications Requiring Protease Resistance


Generic substitution of Fmoc-D-Lys(Biotin)-OH with Fmoc-L-Lys(Biotin)-OH fails in applications where peptide stability against proteolytic degradation is a critical performance criterion. The core distinction lies in the D- versus L-stereochemistry of the lysine α-carbon. Proteases have evolved to recognize L-amino acid substrates; substitution of cleavage-prone residues with D-enantiomers significantly reduces enzymatic recognition and degradation [1]. In the context of biotinylated peptides synthesized using Fmoc-D-Lys(Biotin)-OH, the incorporated D-lysine residue confers inherent resistance to proteolytic cleavage at the biotin attachment site, thereby extending peptide half-life in biological matrices [2]. While Fmoc-L-Lys(Biotin)-OH remains the standard for routine biotin labeling where stability is not a primary concern, procurement decisions for in vivo or protease-rich assay environments require explicit consideration of this stereochemical differentiation. Directly switching to L-enantiomer building blocks without acknowledging this stability trade-off may compromise experimental outcomes that depend on sustained biotinylated peptide integrity [3].

Fmoc-D-Lys(Biotin)-OH: Quantitative Differentiation Evidence Against Fmoc-L-Lys(Biotin)-OH and Other Biotinylation Reagents


D-Enantiomer vs. L-Enantiomer Protease Resistance: Class-Level Quantitative Stability Advantage

Fmoc-D-Lys(Biotin)-OH incorporates a D-lysine scaffold that confers class-level protease resistance compared to Fmoc-L-Lys(Biotin)-OH. While no direct head-to-head stability comparison between D- and L-biotinylated lysine building blocks was identified in primary literature, extensive class-level evidence establishes that D-amino acid substitution at protease cleavage sites significantly inhibits enzymatic hydrolysis [1]. In controlled enzymatic assays, D-amino acid-containing peptides demonstrated significantly enhanced resistance to protease degradation relative to all-L counterparts, with substrate decay rate constants differing by orders of magnitude under certain conditions [2]. The D-configuration of the lysine α-carbon in Fmoc-D-Lys(Biotin)-OH positions the biotin label within a proteolytically stable framework, maintaining biotin accessibility for streptavidin/avidin detection while protecting the peptide backbone at the labeling site .

Peptide Stability Protease Resistance D-Amino Acid Substitution

Biotinylation Yield Comparison: Fmoc-D-Lys(Biotin)-OH Direct Incorporation vs. Post-Synthetic Biotin Labeling Approaches

Fmoc-D-Lys(Biotin)-OH enables site-specific, single-step biotin incorporation during SPPS, contrasting with post-synthetic biotinylation strategies that often yield heterogeneous products. A comparative study of biotinylated peptide synthesis strategies demonstrated that while the Fmoc-Lys(Dde)-OH plus biotin approach gave the highest yields, direct incorporation using pre-biotinylated building blocks such as Fmoc-D-Lys(Biotin)-OH or Fmoc-L-Lys(Biotin)-OH produced a high percentage of correct product and were generally comparable in overall yield [1]. Critically, 9 of 34 samples (26%) submitted in a multi-laboratory study failed to contain any correct biotinylated product when using variable methods, underscoring the reproducibility advantage of using standardized, pre-biotinylated Fmoc building blocks [1].

Solid-Phase Peptide Synthesis Biotinylation Efficiency Site-Specific Labeling

Solubility and Coupling Compatibility: Fmoc-D-Lys(Biotin)-OH vs. Fmoc-L-Lys(Biotin)-OH in DMF-Based SPPS Protocols

Solubility and coupling characteristics differ between D- and L-enantiomers of Fmoc-Lys(Biotin)-OH, impacting synthetic protocol design. Fmoc-L-Lys(Biotin)-OH exhibits limited solubility in DMF alone but becomes soluble in a DMF/DIPEA mixture (75 mg/mL in DMF with 80 µL DIPEA) and shows better solubility in NMP than DMF, with 0.1 M solutions in NMP preparable with heating at 40 °C . While direct quantitative solubility data for Fmoc-D-Lys(Biotin)-OH in these solvent systems is not reported in vendor documentation, procurement specifications indicate ≥95% purity with solubility of 0.1 mmole in 1 mL NMP classified as 'clearly soluble' . The availability of both enantiomers enables protocol optimization based on sequence context and coupling reagent selection.

Peptide Synthesis Solubility Coupling Reagents

Fmoc-D-Lys(Biotin)-OH: High-Value Application Scenarios Justifying D-Enantiomer Procurement


Protease-Stable Biotinylated Peptide Probes for In Vivo Imaging and Pharmacokinetic Studies

Fmoc-D-Lys(Biotin)-OH is the preferred building block for synthesizing biotinylated peptide probes intended for in vivo imaging or extended pharmacokinetic studies where circulating proteases would otherwise rapidly degrade L-peptide sequences. The D-lysine scaffold at the biotin attachment site confers class-level protease resistance [1], maintaining probe integrity and biotin accessibility for downstream streptavidin-based detection or capture throughout the experimental time course. This stability advantage is supported by class-level evidence demonstrating that D-amino acid-containing peptides exhibit significantly enhanced resistance to protease degradation [2].

Biotinylated Peptide Libraries for Protease-Resistant Affinity Selection and Target Deconvolution

When constructing biotinylated peptide libraries for affinity-based target identification or drug screening, Fmoc-D-Lys(Biotin)-OH ensures that the biotin handle remains stably attached during exposure to complex biological matrices (e.g., cell lysates, serum-containing media). Unlike L-biocytin building blocks that create protease-susceptible linkages, the D-enantiomer preserves library integrity, enabling robust streptavidin pull-down and MS-based hit identification without confounding degradation artifacts. Use of standardized pre-biotinylated Fmoc building blocks also mitigates the 26% synthesis failure rate observed with alternative biotinylation strategies [3].

SPR and BLI Biosensor Surface Functionalization Requiring Orientationally Stable Biotin Presentation

Fmoc-D-Lys(Biotin)-OH is the procurement choice for synthesizing biotinylated peptide ligands intended for surface plasmon resonance (SPR) or biolayer interferometry (BLI) biosensor immobilization when the peptide must be presented in a defined orientation and resist degradation during repeated regeneration cycles. The site-specific biotin incorporation enabled by this Fmoc building block, combined with D-amino acid-mediated stability, ensures consistent binding kinetics measurements across multiple analyte injections, directly impacting the reproducibility and quantitative accuracy of kinetic rate constant determinations.

D-Peptide Biotin Conjugates for Mirror-Image Phage Display and Enantiomer-Specific Target Discovery

Fmoc-D-Lys(Biotin)-OH is an essential building block for synthesizing all-D or mixed D/L biotinylated peptides used in mirror-image phage display and related enantiomer-specific target discovery platforms. The D-lysine stereochemistry matches the all-D peptide backbone required for these applications, while the Fmoc protection strategy enables seamless integration into standard Fmoc SPPS workflows . Procurement of the D-enantiomer building block is non-negotiable for these applications, as L-biocytin building blocks would introduce stereochemical heterogeneity incompatible with the mirror-image peptide design paradigm.

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